

Spectroscopic and Spectrometric Analysis of 12-Hydroxydodecanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: **12-Hydroxydodecanoic Acid**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **12-hydroxydodecanoic acid**. Designed for researchers, scientists, and professionals in drug development, this document presents key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is organized into clear, structured tables, accompanied by detailed experimental protocols and a workflow diagram to facilitate understanding and replication of these essential analytical techniques.

Spectroscopic and Spectrometric Data

The following sections summarize the key quantitative data obtained from the analysis of **12-hydroxydodecanoic acid**.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables present the ^1H and ^{13}C NMR data for **12-hydroxydodecanoic acid**.

Table 1: ^1H NMR Spectroscopic Data for **12-Hydroxydodecanoic Acid**

Chemical Shift (ppm)	Multiplicity	Assignment
3.64 (t)	Triplet	-CH ₂ -OH (C12)
2.35 (t)	Triplet	-CH ₂ -COOH (C2)
1.63 (p)	Quintet	-CH ₂ - (C3)
1.56 (p)	Quintet	-CH ₂ - (C11)
1.26 (br s)	Broad Singlet	-(CH ₂) ₈ - (C4-C10)

Table 2: ¹³C NMR Spectroscopic Data for **12-Hydroxydodecanoic Acid**

Chemical Shift (ppm)	Assignment
179.5	-COOH (C1)
63.1	-CH ₂ -OH (C12)
34.1	-CH ₂ -COOH (C2)
32.8	-CH ₂ - (C11)
29.6	-(CH ₂) _n -
29.5	-(CH ₂) _n -
29.4	-(CH ₂) _n -
29.3	-(CH ₂) _n -
25.7	-(CH ₂) _n -
24.7	-(CH ₂) _n -

IR spectroscopy is used to identify functional groups within a molecule based on the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopy Data for **12-Hydroxydodecanoic Acid**

Wavenumber (cm ⁻¹)	Description
3330 (broad)	O-H stretch (alcohol and carboxylic acid)
2920, 2850	C-H stretch (alkane)
1700	C=O stretch (carboxylic acid)
1470	C-H bend (alkane)
1060	C-O stretch (alcohol)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The data presented here is from electron ionization (EI) mass spectrometry.[\[1\]](#)

Table 4: Mass Spectrometry (EI) Data for **12-Hydroxydodecanoic Acid**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
216	< 1	[M] ⁺ (Molecular Ion)
198	~10	[M-H ₂ O] ⁺
180	~5	[M-2H ₂ O] ⁺
98	100	[C ₆ H ₁₀ O] ⁺ (Base Peak)
84	~80	[C ₅ H ₈ O] ⁺
69	~75	[C ₅ H ₉] ⁺
55	~95	[C ₄ H ₇] ⁺

Experimental Protocols

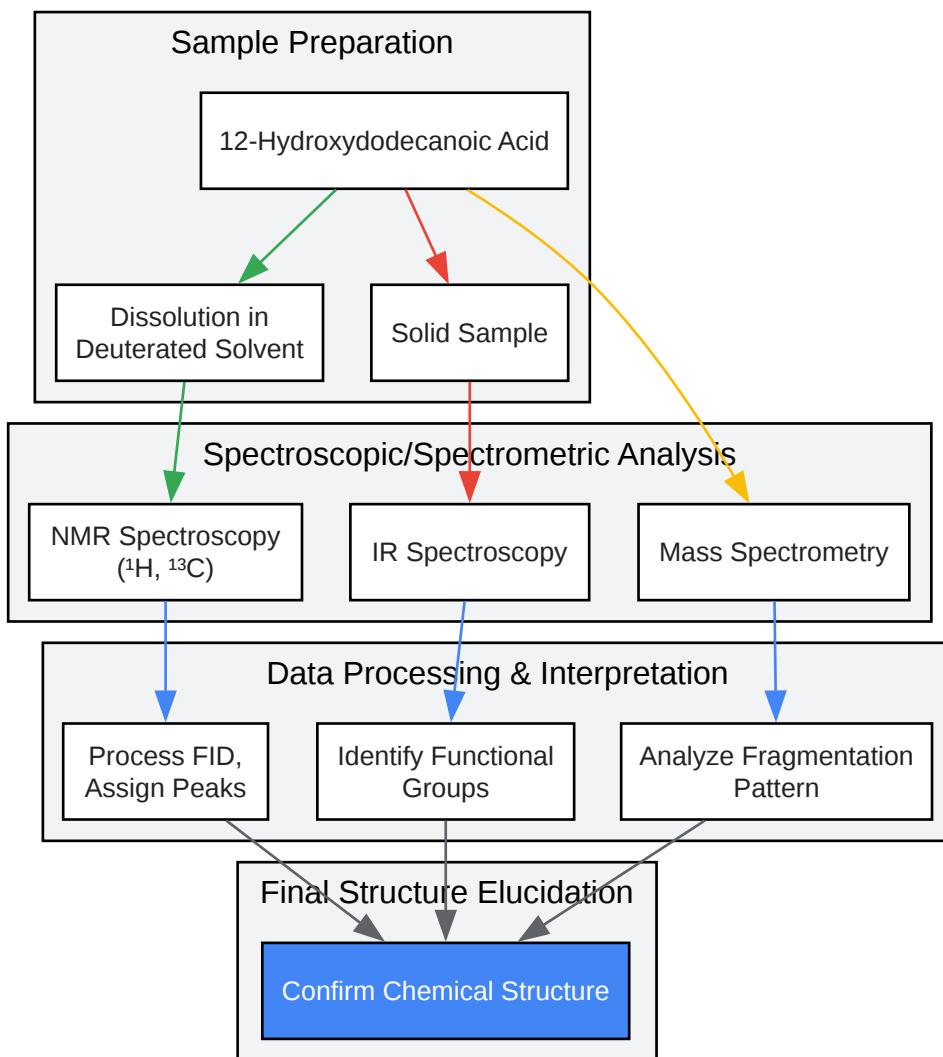
The following protocols provide a general methodology for obtaining the spectroscopic and spectrometric data presented above. Actual experimental conditions may vary based on the specific instrumentation and laboratory procedures.

- Sample Preparation: A sample of **12-hydroxydodecanoic acid** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, approximately 0.5-0.7 mL) in a 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker or Varian) operating at a frequency of 400 MHz or higher for ¹H nuclei is used.[2]
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30') is used.
 - Temperature: The sample is maintained at a constant temperature, typically 298 K.
 - Acquisition Parameters:
 - Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-5 seconds is used between scans.
 - Spectral Width: A spectral width of approximately 12-16 ppm is used.
 - Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Pulse Program: A proton-decoupled ¹³C NMR experiment (e.g., ' zgpg30') is performed.
 - Acquisition Parameters:
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is used.
 - Spectral Width: A spectral width of approximately 200-240 ppm is used.

- Processing: Similar processing steps as for ^1H NMR are applied.
- Sample Preparation: A small amount of the solid **12-hydroxydodecanoic acid** is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.[2]
- Data Acquisition:
 - A background spectrum of the clean ATR crystal is collected.
 - The sample spectrum is then recorded.
 - Spectral Range: The spectrum is typically scanned from 4000 to 400 cm^{-1} .
 - Resolution: A resolution of 4 cm^{-1} is commonly used.
 - Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is first derivatized (e.g., silylated) to increase its volatility.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.[1]
- Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like **12-hydroxydodecanoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 12-Hydroxydodecanoic acid [webbook.nist.gov]
- 2. 12-Hydroxydodecanoic Acid | C12H24O3 | CID 79034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 12-Hydroxydodecanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126480#spectroscopic-data-nmr-ir-mass-spec-of-12-hydroxydodecanoic-acid]

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